2-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)azo)benzoic acid, sodium salt
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Overview
Description
Sodium 2-[(e)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]benzoate is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(e)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]benzoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids and controlled temperatures.
Major Products
Oxidation: Oxidized azo compounds and quinones.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Sodium 2-[(e)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and as a colorant in textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can interact with biological molecules. The aromatic rings can also participate in π-π interactions with other aromatic compounds, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid
- Ammonium 2-hydroxy-5-[(E)-phenyldiazenyl]benzoate
- Sodium 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate trihydrate
Uniqueness
Sodium 2-[(e)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazol-4-yl)diazenyl]benzoate is unique due to its specific structure which combines the azo group with a pyrazole ring
Properties
CAS No. |
67786-26-9 |
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Molecular Formula |
C17H13N4NaO3 |
Molecular Weight |
344.30 g/mol |
IUPAC Name |
sodium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O3.Na/c1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2-10,15H,1H3,(H,23,24);/q;+1/p-1 |
InChI Key |
MXURDMXONBJEAE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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